molecular formula C20H21ClN4O3S B2963233 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone CAS No. 950303-37-4

1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone

Cat. No. B2963233
CAS RN: 950303-37-4
M. Wt: 432.92
InChI Key: LHGFMGPDDXQOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone is a useful research compound. Its molecular formula is C20H21ClN4O3S and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Characterization

One-Pot Synthesis and Biginelli Reaction

A study by Bhat et al. (2018) highlighted a one-pot Biginelli synthesis method for creating dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This synthesis method is noted for its simplicity and efficiency, producing compounds in good yield (Bhat et al., 2018).

Antimicrobial and Antifungal Activities

Antimicrobial Evaluation of Chalcones

Tomar et al. (2007) synthesized new chalcones with piperazine or 2,5-dichlorothiophene moiety and evaluated their antimicrobial activity. These compounds showed potential activity against Gram-positive bacteria and Candida albicans, highlighting their therapeutic potential (Tomar et al., 2007).

Azole-containing Piperazine Derivatives

Gan et al. (2010) reported on azole-containing piperazine derivatives with significant antibacterial, antifungal, and cytotoxic activities. Some compounds exhibited broad-spectrum antimicrobial efficacy comparable to standard drugs (Gan et al., 2010).

Novel Compound Synthesis and Applications

Electrochemical Synthesis

Amani and Nematollahi (2012) explored electrochemical syntheses leading to new arylthiobenzazoles, demonstrating an innovative method for creating compounds with potential pharmaceutical applications (Amani & Nematollahi, 2012).

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-14-6-7-15(21)12-17(14)24-8-10-25(11-9-24)20(26)13-19-22-16-4-2-3-5-18(16)29(27,28)23-19/h2-7,12H,8-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGFMGPDDXQOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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